molecular formula C18H11BrO B1217794 2-Bromo-1-(pyren-1-yl)ethanone CAS No. 80480-15-5

2-Bromo-1-(pyren-1-yl)ethanone

Cat. No. B1217794
CAS RN: 80480-15-5
M. Wt: 323.2 g/mol
InChI Key: KAEDEGFCOPIKKM-UHFFFAOYSA-N
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Description

2-Bromo-1-(pyren-1-yl)ethanone, also known as 2-Bromo-1-pyrenyl ethanone, is an organic compound that is widely used in scientific research due to its unique properties. It is a colorless liquid that is soluble in organic solvents and has a melting point of 28-32°C. It has a wide range of applications in organic synthesis, materials science, and biochemistry.

Scientific Research Applications

Multicomponent Domino Reaction Strategy

A research study developed a protocol for synthesizing poly-functionalized innovative nicotinonitriles incorporating pyrene, utilizing 1-(pyren-1-yl)ethanone in a four-component condensation reaction. This method offers a short reaction time, excellent yield, and is effective for forming C–C and C–N bonds, paving the way for applications in various areas, including materials science. The photophysical properties of these compounds were also investigated, showing strong blue-green fluorescence emission, indicating potential applications in fluorescence and materials science (E. Hussein, N. El Guesmi, & Saleh A. Ahmed, 2019).

Synthesis of Bromo-Pyridin Derivatives

Research on the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone using 2,5-dibromo-pyridine highlighted the straightforward and mild conditions for the reactions. This study contributes to the synthesis methods involving 2-bromo-pyridyl magnesium chloride, which may be relevant for developing new compounds and intermediates in organic chemistry (Zeng-sun Jin, 2015).

α-Bromo Chalcone Derivatives

A study on α-Bromo chalcones, which include 2-thiene ring derivatives synthesized from 1-(thien-3-yl)ethanone, shows another application area. This research contributes to understanding the synthesis and characteristics of bromo chalcones, which are important in the field of organic chemistry and potentially in the development of pharmaceuticals (Yakup Budak & M. Ceylan, 2009).

Antiangiogenic Effects

The synthesis of novel curcumin analogues using 2-bromo-1-pyridine-3-yl ethanone was investigated for their antiangiogenic and tumor growth inhibitory effects. These compounds demonstrated significant biological activity against mouse Ehrlich ascites tumor in vivo and could have implications in cancer research and treatment (H. Chandru, A. Sharada, C. Ananda Kumar, & K. Rangappa, 2008).

Spectral Studies of Bromides

A study on 2-bromo-1-(2-substituted 9H-fluorene-7-yl)ethanones explored the spectral properties of these compounds. Understanding these spectral properties is crucial in various fields of chemistry, including analytical and materials science (G. Thirunarayanan, 2013).

Chalcone Analogues Synthesis

Research on the synthesis of α,β-unsaturated ketones via a SRN1 mechanism using alpha-bromoketones, including 2-bromo-1-(5-nitrothiophen-2-yl)ethanone, shows the development of new methods in organic synthesis, potentially impacting pharmaceuticals and materials science (C. Curti, A. Gellis, & P. Vanelle, 2007).

Nonlinear Optical Properties

A study on mono-substituted pyrene derivatives, including 1-(pyren-1-yl)ethanone derivatives, focused on their nonlinear optical properties. These findings are significant for optoelectronic and bio-imaging applications (Yufang Shi, Zhong-guo Li, Y. Fang, S. Jinyu, Minggen Zhao, & Yinglin Song, 2017).

Safety and Hazards

2-Bromo-1-(pyren-1-yl)ethanone is classified as a skin corrosive (Category 1B) and may cause chronic aquatic toxicity (Category 4) . It may cause severe skin burns and eye damage. It may also cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

2-bromo-1-pyren-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrO/c19-10-16(20)14-8-6-13-5-4-11-2-1-3-12-7-9-15(14)18(13)17(11)12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEDEGFCOPIKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230358
Record name 1-Bromoacetylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80480-15-5
Record name 1-Bromoacetylpyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080480155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromoacetylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Bromoacetyl)pyrene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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